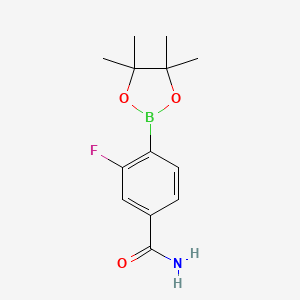

3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

描述

3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester derivative featuring a benzamide core substituted with a fluorine atom at the 3-position and a tetramethyl-1,3,2-dioxaborolane group at the 4-position. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in synthetic organic chemistry for forming carbon-carbon bonds . The amide group contributes to hydrogen-bonding interactions, which may improve solubility and pharmacokinetic properties in drug discovery contexts .

属性

IUPAC Name |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7H,1-4H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBHJXNAIHHVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736459 | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957346-54-2 | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957346-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C13H15BFNO2

- Molecular Weight : 247.07 g/mol

The structural features include a fluorine atom at the 3-position and a dioxaborolane moiety which is known to enhance the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dioxaborolane group is known for its role in modulating enzyme activity and influencing metabolic pathways.

Key Mechanisms:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of various enzymes, including cytochrome P450 isoforms. For example, it exhibited potent reversible inhibition of CYP3A4 with an IC50 value of 0.34 μM, indicating significant potential for drug-drug interactions .

Antiviral Activity

The compound's ability to inhibit viral replication has been explored in the context of RNA-dependent RNA polymerase (NS5B) inhibitors. Such compounds are critical in developing treatments for viral infections like hepatitis C .

Efficacy in Assays

The efficacy of this compound can be summarized in the following table:

Case Studies and Research Findings

- CYP450 Interaction Studies : A study highlighted the time-dependent inhibition of CYP3A4 by related compounds, raising concerns about metabolic stability and potential toxicity due to reactive metabolites .

- Antiviral Research : Investigations into non-nucleoside inhibitors have shown that similar compounds can effectively target viral polymerases, suggesting that this compound may also exhibit antiviral properties through similar mechanisms .

科学研究应用

Medicinal Chemistry

The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability. 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has potential applications in drug discovery and development:

- Anticancer Agents : Research indicates that compounds with boron-containing groups can exhibit selective cytotoxicity against cancer cells. The dioxaborolane moiety may facilitate the design of novel anticancer agents by improving solubility and bioavailability .

- Targeted Drug Delivery : The ability to modify the dioxaborolane group allows for the attachment of various functional groups that can enhance targeting capabilities in drug delivery systems .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Cross-Coupling Reactions : this compound can be utilized in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds which are crucial in pharmaceuticals and agrochemicals .

- Building Block for Complex Molecules : Its unique structure allows it to act as a building block for synthesizing more complex organic molecules, particularly those containing fluorinated aromatic systems .

Materials Science

In materials science, this compound may contribute to the development of new materials with advanced properties:

- Fluorinated Polymers : The incorporation of fluorinated monomers like this compound into polymer matrices can enhance thermal stability and chemical resistance .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of fluorinated benzamides as potential anticancer agents. The results indicated that derivatives containing dioxaborolane exhibited significant cytotoxicity against several cancer cell lines. This highlights the potential of this compound as a lead compound for further development.

Case Study 2: Synthesis of Biaryl Compounds

In a research article from Organic Letters, researchers demonstrated the successful use of this compound in a Suzuki-Miyaura coupling reaction to synthesize various biaryl compounds with promising biological activities. The study emphasized the efficiency and selectivity provided by this compound when used as a boron source.

相似化合物的比较

Structural and Electronic Comparisons

The table below highlights structural analogs and their key differences:

Key Insights :

- Fluorine vs. Methoxy : The fluorine substituent in the target compound increases the boron center’s electrophilicity compared to methoxy-substituted analogs, accelerating cross-coupling reactions .

- Amide vs. Ester : The benzamide group enhances aqueous solubility and metabolic stability relative to ester-containing analogs, making it favorable for pharmaceutical applications .

Reactivity in Cross-Coupling Reactions

The target compound’s fluorine and boronate ester make it highly reactive in Suzuki-Miyaura couplings. For example, in , a related boronate ester (tetramethyl dioxaborolan-2-yl pyrazole) achieved an 81% yield in a coupling reaction under palladium catalysis . Comparatively, non-fluorinated benzamide analogs (e.g., 3-methoxy derivatives) may require harsher conditions due to reduced electrophilicity .

Stability and Handling

Boronic esters are prone to hydrolysis, but the electron-withdrawing fluorine in the target compound likely stabilizes the boronate against moisture compared to electron-donating groups (e.g., methoxy in ). Storage at +4°C, as recommended for similar compounds in , is critical for maintaining integrity .

准备方法

Miyaura Borylation for Boronate Ester Formation

The most common and reliable method to prepare the boronate ester intermediate is the Miyaura borylation reaction , which involves:

- Starting materials: An aryl halide (typically 4-bromo-3-fluorobenzamide or a related derivative).

- Reagents: Bis(pinacolato)diboron (B2pin2) as the boron source.

- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate or similar mild bases.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane.

- Conditions: Heating under inert atmosphere (nitrogen or argon) at moderate temperatures (80–100 °C).

This reaction facilitates the substitution of the halide with the pinacol boronate ester group, yielding the 4-(tetramethyl-1,3,2-dioxaborolan-2-yl) substituent on the fluorinated benzamide ring.

Amide Formation and Fluorine Substitution

- The benzamide moiety can be introduced by coupling the corresponding acid chloride or carboxylic acid derivative with an amine.

- Fluorine substitution at the 3-position is typically present in the starting aryl halide or introduced via selective electrophilic fluorination prior to the borylation step.

- Protection and deprotection strategies may be employed to avoid side reactions on the amide during borylation.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation | Selective fluorination on benzamide precursor | 3-fluoro-4-halobenzamide |

| 2 | Miyaura borylation | Pd catalyst, B2pin2, base, solvent, heat | 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| 3 | Purification | Chromatography or recrystallization | Pure target compound |

Data Table: Key Physical and Chemical Parameters

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in laboratory settings?

- Methodology : The synthesis typically involves sequential functionalization:

Start with 3-fluoro-4-bromo-benzamide.

Perform a Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous DMSO or THF at 80–100°C .

Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the boronate ester.

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc). Ensure anhydrous conditions to prevent hydrolysis of the boronate ester .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Tools :

- ¹H/¹³C NMR : Verify the benzamide NH₂ (δ ~7.5 ppm, broad singlet) and tetramethyl dioxaborolan protons (δ ~1.3 ppm, singlet) .

- HPLC : Use a C18 column (ACN/water + 0.1% formic acid) to confirm >95% purity.

- FT-IR : Confirm the amide C=O stretch (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Store at –20°C under inert gas (Ar/N₂) in airtight, light-resistant vials. The boronate ester is sensitive to moisture and may hydrolyze to the boronic acid over time .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate donor?

- Experimental Design :

Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand) in DMF/H₂O or THF.

Vary bases (K₂CO₃ vs. CsF) to enhance coupling efficiency with aryl halides.

Use microwave-assisted synthesis (80–120°C, 30 min) for rapid optimization .

- Data Analysis : Compare yields via LC-MS. Note that electron-deficient aryl partners (e.g., nitro-substituted halides) may require higher temperatures .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during coupling?

- Solutions :

- Add 10 mol% of 1,4-diazabicyclo[2.2.2]octane (DABCO) to suppress protodeboronation .

- Use deuterated solvents (e.g., DMF-d₇) to track reaction pathways via in-situ NMR .

Q. How does the fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?

- Case Study :

- The meta-fluoro group enhances metabolic stability by blocking cytochrome P450 oxidation.

- Compare pharmacokinetic data (e.g., logP, plasma stability) of fluorinated vs. non-fluorinated analogs using in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。